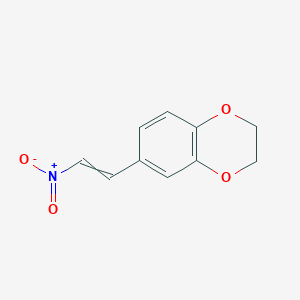

6-(2-NITROVINYL)-1,4-BENZODIOXAN

説明

6-(2-Nitrovinyl)-1,4-benzodioxan is a derivative of the 1,4-benzodioxan scaffold, a heterocyclic structure comprising a benzene ring fused to a 1,4-dioxane ring. This core structure is renowned for its pharmacological versatility, serving as a key motif in α-/β-blockers, MAO-B inhibitors, and antitumor agents . The compound is synthesized via palladium-catalyzed hydrogenation of (E)-6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine, yielding intermediates for further functionalization .

特性

分子式 |

C10H9NO4 |

|---|---|

分子量 |

207.18 g/mol |

IUPAC名 |

6-(2-nitroethenyl)-2,3-dihydro-1,4-benzodioxine |

InChI |

InChI=1S/C10H9NO4/c12-11(13)4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2 |

InChIキー |

IOQOWPIWGFTIAM-UHFFFAOYSA-N |

正規SMILES |

C1COC2=C(O1)C=CC(=C2)C=C[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-NITROVINYL)-1,4-BENZODIOXAN typically involves the reaction of 1,4-benzodioxane with nitroethene under specific conditions. One common method includes the use of a base catalyst to facilitate the addition of the nitroethenyl group to the benzodioxane ring. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of 6-(2-NITROVINYL)-1,4-BENZODIOXAN may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .

化学反応の分析

Types of Reactions: 6-(2-NITROVINYL)-1,4-BENZODIOXAN undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzodioxane ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated benzodioxane derivatives.

科学的研究の応用

6-(2-NITROVINYL)-1,4-BENZODIOXAN has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and cytotoxic activities.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 6-(2-NITROVINYL)-1,4-BENZODIOXAN involves its interaction with biological molecules. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

類似化合物との比較

Structural Analogues with Nitro/Vinyl Substituents

DYT-40 (2-Styryl-5-nitroimidazole derivative) :

- Contains a 1,4-benzodioxan moiety linked to a styryl-nitroimidazole group.

- Exhibits FAK inhibitory activity (IC50 = 18.42 μM) but lower potency than its analogue 3p (IC50 = 0.45 μM). However, DYT-40 shows superior efficacy against glioma cells, highlighting the impact of target tissue selectivity .

- Key Difference : The nitro group in DYT-40 is part of an imidazole ring, whereas 6-(2-nitrovinyl)-1,4-benzodioxan features a nitrovinyl side chain, which may alter electron distribution and binding kinetics.

MAO-B Inhibitors (1,4-Benzodioxan-Substituted Chalcones) :

- Compound 22 (3-Br, 4-F substitutions) shows an IC50 of 0.026 mM against MAO-B, with >1,538 selectivity over MAO-A .

- Key Difference : Chalcone derivatives rely on halogenated aryl rings for activity, while the nitrovinyl group in 6-(2-nitrovinyl)-1,4-benzodioxan may engage in distinct dipole interactions or redox processes.

Analogues with Heterocyclic Modifications

- WB 4101: A 1,4-benzodioxan derivative acting as a selective α1-adrenoreceptor antagonist. Demonstrates the scaffold’s adaptability to neurological targets .

- 9-Methoxystrobilurin L : A natural product analogue with a 1,4-benzodioxan structure, exhibiting antifungal activity. Its methoxy group contrasts with the nitrovinyl group, underscoring the role of substituent polarity in biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。